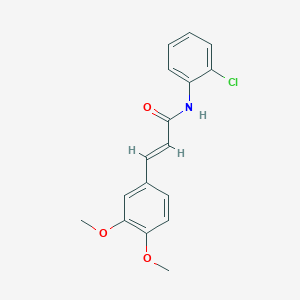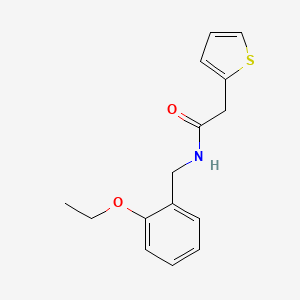![molecular formula C19H24N2O3 B5555778 {4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)
{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol" involves multi-step chemical reactions. For instance, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds was achieved through a three-step substitution reaction, confirmed by various spectroscopic methods like FTIR, NMR, and mass spectrometry, and verified by X-ray diffraction (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of these complex molecules is often determined using techniques like X-ray diffraction and spectroscopy. For instance, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was elucidated using single-crystal X-ray diffraction and FT-IR spectroscopy (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions of these compounds can involve various processes like substitution reactions, ring closure, and ring opening reactions. For example, a study on isoxazoles demonstrated ring-opening reactions under the influence of tertiary amines, leading to the formation of specific derivatives (Jones & Phipps, 1976).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are typically analyzed using experimental methods. The molecular organization of compounds can change in different solvents, as shown in the study of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol (Matwijczuk et al., 2018).
Chemical Properties Analysis
Chemical properties like reactivity and stability are determined through computational and experimental studies. For example, the study of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine provided insights into its reactivity, stability, and spectroscopic properties (Halim & Ibrahim, 2022).
科学的研究の応用
Corrosion Inhibitors
1,2,3-Triazole derivatives, including compounds with functional groups similar to “{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol,” have been explored as corrosion inhibitors for mild steel in acidic media. These compounds exhibit effective inhibition properties, attributed to their ability to adsorb on the metal surface through lone pair electrons, enhancing corrosion resistance in industrial applications (Corrosion Science, 2017).
Catalysis
Complexes involving pyridine derivatives have been studied for their catalytic properties, including the selective oxidation of alcohols. Such compounds demonstrate moderate catalytic activity and selectivity under mild conditions, which can be relevant in the conversion of lignin-derived monomers into biofuels (Journal of Organometallic Chemistry, 2021).
Luminescent Materials
Compounds with pyridine and triazole derivatives exhibit strong luminescent properties, which can be utilized in the development of luminescent materials for various technological applications, including sensors and display technologies (Russian Journal of General Chemistry, 2017).
Organic Synthesis and Drug Design
Structurally complex oxazepane derivatives, similar to “{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol,” are of interest in organic synthesis and drug design due to their potential biological activity. Their synthesis and structural characterization pave the way for the exploration of new therapeutic agents (Acta Crystallographica Section C-crystal Structure Communications, 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-13-17-12-21(8-9-23-14-17)11-16-4-3-6-19(10-16)24-15-18-5-1-2-7-20-18/h1-7,10,17,22H,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPAFCATSCGUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1CC2=CC(=CC=C2)OCC3=CC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)



![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)


![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)